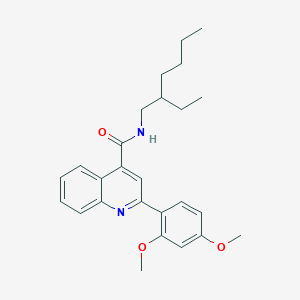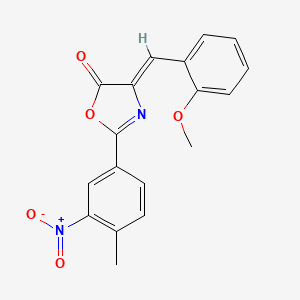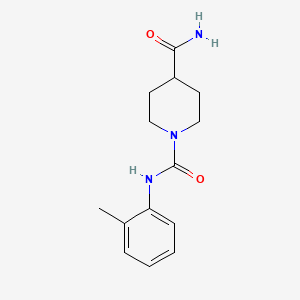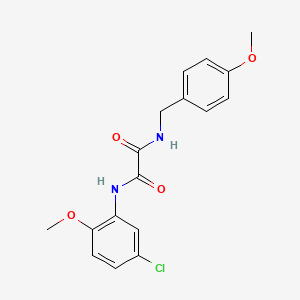
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide, also known as EHPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPQ is a synthetic compound that belongs to the quinolinecarboxamide family and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide exhibits anti-cancer and anti-inflammatory effects in vitro. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another potential direction is to study its potential applications in organic electronics, specifically as a charge-transporting material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide and its potential applications in other fields such as material science and medicinal chemistry.
Conclusion
In conclusion, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry, material science, and organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-ethylhexylamine in the presence of acetic acid. The resulting intermediate is then subjected to a reaction with 4-chloroquinoline-2-carbonyl chloride to yield 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a charge-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-5-7-10-18(6-2)17-27-26(29)22-16-24(28-23-12-9-8-11-20(22)23)21-14-13-19(30-3)15-25(21)31-4/h8-9,11-16,18H,5-7,10,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGKTRNBSMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)

![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
